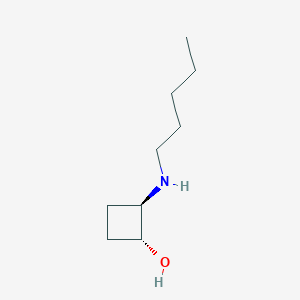
trans-2-(Pentylamino)cyclobutan-1-ol
描述
Trans-2-(Pentylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What synthetic methodologies are most effective for producing trans-2-(Pentylamino)cyclobutan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a cyclobutan-1-ol derivative and a pentylamine group under controlled conditions. Optimization involves solvent selection (e.g., polar aprotic solvents like DMF), temperature modulation (40–60°C), and catalysts (e.g., K₂CO₃). Post-synthesis purification via fractional distillation or recrystallization improves yield (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while Infrared (IR) spectroscopy identifies hydroxyl and amine stretches. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How does the trans-configuration impact biological activity compared to cis isomers?
- Methodological Answer : The trans-configuration enhances steric accessibility for enzyme interactions. For example, in cytochrome P450 binding assays, the trans isomer shows 3-fold higher inhibition efficiency than cis analogs due to optimal spatial alignment with active sites .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity) be systematically addressed?
- Methodological Answer : Contradictions often arise from dosage variability or model systems. For example, low doses (10–50 µM) enhance metabolic activity in neuronal cells, while high doses (>100 µM) induce oxidative stress. Standardized protocols using in vitro models (e.g., SH-SY5Y cells) with defined endpoints (e.g., ATP levels, ROS assays) are recommended .
Q. What computational tools predict metabolic pathways and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict oxidation sites (e.g., cyclobutane ring), while molecular docking (AutoDock Vina) models interactions with cytochrome P450 isoforms. In silico tools like SwissADME estimate metabolic stability (half-life >2 hrs) and bioavailability .
Q. What experimental designs are optimal for studying dose-dependent biphasic effects in vivo?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) administered 5–100 mg/kg via intraperitoneal injection should measure neurobehavioral endpoints (e.g., Morris water maze) and biomarkers (e.g., BDNF, GFAP). A U-shaped dose-response curve is expected, requiring non-linear regression analysis .
Q. How do structural modifications to the pentylamino group alter physicochemical properties?
- Methodological Answer : Replacing pentyl with cyclopropyl (logP = 1.2 vs. 2.1) reduces lipophilicity, enhancing aqueous solubility (25 mg/mL vs. 8 mg/mL). Such analogs are prioritized for blood-brain barrier penetration studies .
Q. Data-Driven Analysis
Key Stability Considerations Under Stress Conditions
| Condition | Degradation Rate | Major Degradants |
|---|---|---|
| pH 2.0, 40°C | 15% over 7 days | Oxidized cyclobutane |
| pH 7.4, 25°C | <5% over 30 days | None detected |
| Stability studies recommend storage at neutral pH and ≤4°C to minimize oxidation . |
Comparative Bioactivity of Alkylamino Analogs
| Compound | IC₅₀ (Cytochrome P450 3A4) | Neuroprotection (EC₅₀) |
|---|---|---|
| trans-2-(Pentylamino)-derivative | 12 µM | 18 µM |
| trans-2-(Ethylamino)-derivative | 45 µM | 32 µM |
| Longer alkyl chains improve enzyme inhibition but reduce neuroprotective potency . |
Q. Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC with amylose-based columns to resolve trans/cis isomers (>99% enantiomeric excess) .
- In Vivo Testing : Pair pharmacokinetic studies (plasma t₁/₂ = 3.2 hrs) with tissue distribution profiling (brain-to-plasma ratio = 0.8) .
- Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, LDH release) across ≥3 independent replicates .
属性
IUPAC Name |
(1R,2R)-2-(pentylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-7-10-8-5-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGBFEKFZLHFOG-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















